molecular formula C21H20BrN3O B2710970 N-(4-bromophenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine CAS No. 1226432-29-6

N-(4-bromophenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine

Cat. No.: B2710970
CAS No.: 1226432-29-6
M. Wt: 410.315
InChI Key: VURNXYFUMSMKNW-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the bromophenyl group through a nucleophilic aromatic substitution reaction. The final step involves the attachment of the piperidinyl methanone moiety under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

N-(4-bromophenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-((4-Chlorophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone
  • (4-((4-Fluorophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone
  • (4-((4-Methylphenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone

Uniqueness

N-(4-bromophenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine is unique due to the presence of the bromophenyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific research applications where bromine’s properties are advantageous.

Properties

IUPAC Name

[4-(4-bromoanilino)quinolin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O/c22-15-8-10-16(11-9-15)23-19-14-20(21(26)25-12-4-1-5-13-25)24-18-7-3-2-6-17(18)19/h2-3,6-11,14H,1,4-5,12-13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURNXYFUMSMKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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